2-(5-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to obtain 5-bromoindole.
Acylation: The 5-bromoindole is then reacted with an acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form 2-(5-bromo-1H-indol-1-yl)acetamide.
Coupling Reaction: Finally, the 2-(5-bromo-1H-indol-1-yl)acetamide is coupled with 1H-indole-4-ylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide
- 2-(5-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide
- 2-(5-methyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties.
Properties
Molecular Formula |
C18H14BrN3O |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C18H14BrN3O/c19-13-4-5-17-12(10-13)7-9-22(17)11-18(23)21-16-3-1-2-15-14(16)6-8-20-15/h1-10,20H,11H2,(H,21,23) |
InChI Key |
AOSBSEIEBCIPSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.